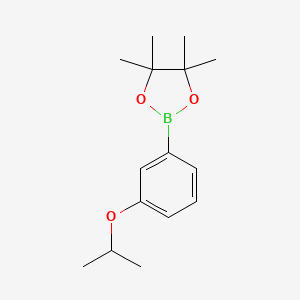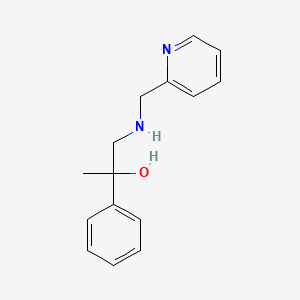
2,3-Difluoromaleic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluoromaleic acid is an organic compound with the molecular formula C4H2F2O4. It is a derivative of maleic acid, where two hydrogen atoms are replaced by fluorine atoms at the 2 and 3 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-difluoromaleic acid typically involves the fluorination of maleic acid derivatives. One common method includes the use of selective fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Difluoromaleic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorofumaric acid.
Reduction: Reduction reactions can convert it into difluorosuccinic acid.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products:
Oxidation: Difluorofumaric acid.
Reduction: Difluorosuccinic acid.
Substitution: Various substituted maleic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,3-Difluoromaleic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 2,3-difluoromaleic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2,3-Difluorosuccinic acid: A reduction product of 2,3-difluoromaleic acid.
Difluorofumaric acid: An oxidation product of this compound.
2,3-Difluorobutane: Another compound with vicinal fluorine atoms but different structural properties
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of vicinal fluorine atoms. This configuration imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .
Propriétés
Numéro CAS |
685-64-3 |
|---|---|
Formule moléculaire |
C4H2F2O4 |
Poids moléculaire |
152.05 g/mol |
Nom IUPAC |
(Z)-2,3-difluorobut-2-enedioic acid |
InChI |
InChI=1S/C4H2F2O4/c5-1(3(7)8)2(6)4(9)10/h(H,7,8)(H,9,10)/b2-1- |
Clé InChI |
JUVWKFKXIVLAHQ-UPHRSURJSA-N |
SMILES isomérique |
C(=C(\C(=O)O)/F)(\C(=O)O)/F |
SMILES canonique |
C(=C(C(=O)O)F)(C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-3-fluoro-](/img/structure/B12093441.png)





![formic acid;trifluoroborane;(1R,2R,7S,9S)-3,3,7-trimethyl-8-methylidenetricyclo[5.4.0.02,9]undecane](/img/structure/B12093479.png)



